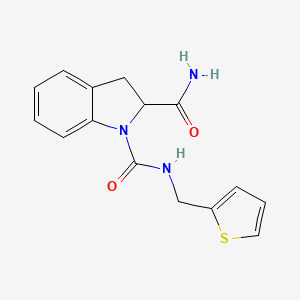

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide" is a derivative of indoline, which is a structural motif found in many pharmacologically active molecules. Indoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The thiophen-2-ylmethyl group attached to the indoline core could potentially influence the compound's electronic properties and bioactivity.

Synthesis Analysis

The synthesis of related indole and thiophene derivatives typically involves multi-step organic reactions, starting from readily available starting materials. For instance, the synthesis of an indole acetamide derivative was achieved by stirring a compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . Similarly, a thiophene derivative was synthesized by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods suggest that the synthesis of "N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide" would likely involve the formation of an amide bond between the indoline-1,2-dicarboxylic acid and a thiophen-2-ylmethylamine.

Molecular Structure Analysis

The molecular structure of thiophene and indole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For example, the crystal structure of a thiophene carboxamide derivative was determined using X-ray diffraction, and the molecular conformation was analyzed using spectroscopic techniques and elemental analyses . These studies provide detailed information on the molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Chemical Reactions Analysis

Indole and thiophene derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group and the aromatic systems. The amide group can engage in hydrogen bonding, which can influence the compound's solubility and reactivity. The aromatic systems can undergo electrophilic substitution reactions, which are useful for further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups, such as amides and aromatic rings, affects properties like melting point, solubility, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure, including the distribution of electron density and the energy of molecular orbitals . Additionally, vibrational spectroscopy studies can provide insights into the dynamic aspects of the molecular structure .

科学的研究の応用

Synthesis and Structural Analysis

The synthesis and structural analysis of N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide derivatives have been a subject of interest. For instance, a study by Cakmak et al. (2022) involved the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, followed by X-ray diffraction, spectroscopic techniques, and elemental analyses to characterize the compound. The study also utilized DFT/B3LYP/6-311++G(d,p) level to calculate optimized geometry and chemical activity parameters, showing good agreement between experimental and theoretical parameters. This compound demonstrated effective antibacterial activity and was further analyzed through molecular docking studies with a lung cancer protein, highlighting its potential therapeutic applications (Cakmak et al., 2022).

特性

IUPAC Name |

1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c16-14(19)13-8-10-4-1-2-6-12(10)18(13)15(20)17-9-11-5-3-7-21-11/h1-7,13H,8-9H2,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFRSJJKNYILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)